molecular formula C15H15NO2 B1204101 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde

2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde

Cat. No. B1204101
M. Wt: 241.28 g/mol
InChI Key: RECJWNWZVDPHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde is an arenecarbaldehyde.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds

    2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde and its derivatives play a crucial role in the synthesis of new heterocyclic compounds, which are significant in various chemical reactions and pharmaceutical applications. For example, a study on the synthesis and characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated its potential in forming new heterocycles (Singh, Rawat, & Sahu, 2014).

  • Structural Evaluation and Reactivity Analysis

    Detailed structural analysis and computational studies on pyrrole derivatives are essential for understanding their chemical reactivity and potential applications. Investigations into the structure, vibrational analysis, and hydrogen bonding of pyrrole derivatives provide insights into their chemical properties and potential applications in material science and chemistry (Singh et al., 2015).

Optical and Electronic Properties

  • Non-Linear Optical Materials: Some derivatives of 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde exhibit properties suitable for non-linear optical (NLO) materials. For instance, the computed first hyperpolarizability of certain pyrrole derivatives indicates their potential use in NLO applications, which are important in telecommunications and information processing (Singh, Rawat, & Sahu, 2014).

Pharmacological Applications

  • Antimicrobial Properties: Some pyrrole derivatives, synthesized using 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde, have been shown to possess antimicrobial properties. These findings are significant for developing new antimicrobial agents, which are crucial in the fight against resistant bacterial and fungal infections (Hublikar et al., 2019).

Material Science Applications

  • Conducting Polymers: Derivatives of 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde are used in the synthesis of conducting polymers. These polymers have applications in electronics and materials science, demonstrating the versatility of pyrrole derivatives in various industrial applications (Kim & Elsenbaumer, 1998).

properties

Product Name

2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-benzyl-2,5-dimethylpyrrole-3,4-dicarbaldehyde

InChI

InChI=1S/C15H15NO2/c1-11-14(9-17)15(10-18)12(2)16(11)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3

InChI Key

RECJWNWZVDPHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1CC2=CC=CC=C2)C)C=O)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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